molecular formula C23H35N7O8S2 B13420458 RV561Jnw77 CAS No. 610271-57-3

RV561Jnw77

Cat. No.: B13420458
CAS No.: 610271-57-3
M. Wt: 601.7 g/mol
InChI Key: IZSXEVCWLMEJKJ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Timolol Related Compound C involves multiple steps, including the formation of the morpholino-thiadiazole moiety and its subsequent attachment to the propan-1-amine backbone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ high-performance liquid chromatography (HPLC) for the separation and purification of the compound .

Chemical Reactions Analysis

Timolol Related Compound C undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Timolol Related Compound C is used in various scientific research applications, including:

Mechanism of Action

Timolol Related Compound C exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle. This competition inhibits the action of these neurotransmitters, leading to a decrease in heart rate and blood pressure .

Properties

CAS No.

610271-57-3

Molecular Formula

C23H35N7O8S2

Molecular Weight

601.7 g/mol

IUPAC Name

N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H31N7O4S2.C4H4O4/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25;5-3(6)1-2-4(7)8/h14,20H,4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

IZSXEVCWLMEJKJ-BTJKTKAUSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.